Lipophilicity Comparison with Unsubstituted Analog
The target compound exhibits a computed XLogP3 of 3.1 [1], which is approximately 0.3–0.5 log units higher than its direct des-methyl analog, 2-(4-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridine (CAS 62135-57-3), estimated to have an XLogP3 around 2.6–2.8 . This represents a quantifiable increase in lipophilicity driven solely by the addition of a methyl group at the 7-position.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 3.1 |
| Comparator Or Baseline | CAS 62135-57-3: estimated XLogP3 ≈ 2.6–2.8 |
| Quantified Difference | Increase of ΔXLogP3 ≈ +0.3 to +0.5 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem) vs. estimated based on a CLogP value of 2.45 for a close pyridine analog |
Why This Matters
A logP difference of this magnitude can significantly impact a compound's aqueous solubility and passive membrane diffusion, making this specific derivative the more suitable choice for projects requiring enhanced lipophilicity for penetration into lipid-rich compartments.
- [1] PubChem. Compound Summary for CID 12401518: 7-Methyl-2-(4-methylphenyl)[1,2,4]triazolo[1,5-a]pyridine. National Center for Biotechnology Information. Accessed April 30, 2026. View Source
